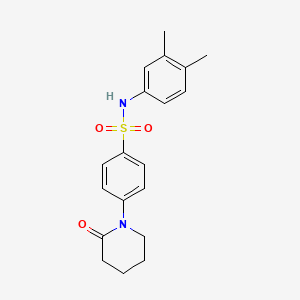
N-(3,4-dimethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, commonly known as DPC 333, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPC 333 belongs to the class of sulfonamide compounds and has been found to possess a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of DPC 333 is not fully understood. However, it has been suggested that DPC 333 inhibits the activity of carbonic anhydrase IX (CAIX), which is overexpressed in hypoxic tumor cells. CAIX plays a crucial role in maintaining the pH balance in hypoxic tumor cells, and its inhibition can lead to tumor cell death.
Biochemical and Physiological Effects
DPC 333 has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of CAIX, which is essential for tumor cell survival. DPC 333 has also been found to inhibit the formation of new blood vessels, which is crucial for tumor growth. Additionally, DPC 333 has been found to possess anti-inflammatory properties, which can be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DPC 333 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to be non-toxic and non-cytotoxic at concentrations used in lab experiments. However, one limitation of DPC 333 is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of DPC 333. One potential application is in the treatment of cancer. DPC 333 has been found to possess anti-tumor properties, and further studies are needed to determine its potential as a cancer treatment. Another potential application is in the treatment of inflammatory diseases. DPC 333 has been found to possess anti-inflammatory properties, and further studies are needed to determine its potential as an anti-inflammatory agent. Additionally, future studies can focus on improving the solubility of DPC 333 in water to make it more suitable for lab experiments.
Méthodes De Synthèse
The synthesis of DPC 333 involves the reaction between 3,4-dimethylbenzenesulfonyl chloride and 2-oxo-1-piperidinecarboxylic acid, followed by the addition of ammonium hydroxide. The reaction results in the formation of DPC 333 as a white solid with a melting point of 165-167°C.
Applications De Recherche Scientifique
DPC 333 has been extensively studied for its potential applications in scientific research. It has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. DPC 333 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the formation of new blood vessels, which is essential for tumor growth.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14-6-7-16(13-15(14)2)20-25(23,24)18-10-8-17(9-11-18)21-12-4-3-5-19(21)22/h6-11,13,20H,3-5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDZQAHFABUYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

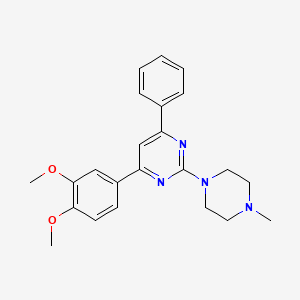
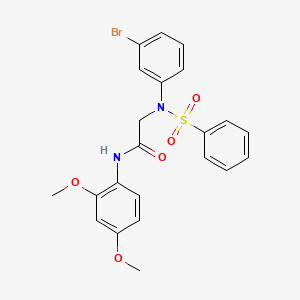
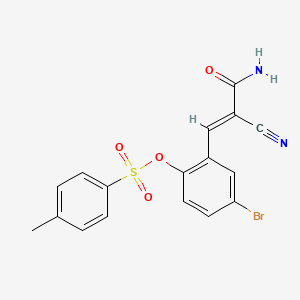
methyl]-2-naphthyl acetate](/img/structure/B5000826.png)

![1-[(4-bromophenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol](/img/structure/B5000845.png)
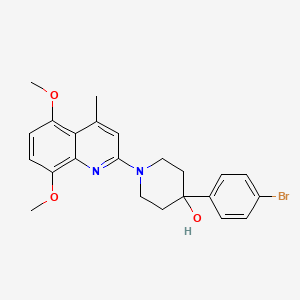
![propyl 3-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5000857.png)
![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B5000865.png)

![2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B5000885.png)
![1-[4-(4-methoxyphenoxy)butoxy]-2,4-dimethylbenzene](/img/structure/B5000894.png)

![1'-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5000923.png)